3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15023970
InChI: InChI=1S/C22H17N3O2/c1-15-8-7-11-17(14-15)21(26)24-25-20(16-9-3-2-4-10-16)23-19-13-6-5-12-18(19)22(25)27/h2-14H,1H3,(H,24,26)
SMILES:
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

CAS No.:

Cat. No.: VC15023970

Molecular Formula: C22H17N3O2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide -

Specification

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
IUPAC Name 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide
Standard InChI InChI=1S/C22H17N3O2/c1-15-8-7-11-17(14-15)21(26)24-25-20(16-9-3-2-4-10-16)23-19-13-6-5-12-18(19)22(25)27/h2-14H,1H3,(H,24,26)
Standard InChI Key RZOOQAHXNYPUTM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A quinazolin-4(3H)-one core (positions 1–4), providing hydrogen-bonding capacity via the N3 and carbonyl oxygen.

  • A 2-phenyl substituent enhancing hydrophobic interactions.

  • A 3-benzamide group with a meta-methyl modification, contributing to steric and electronic effects.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₇N₃O₂
Molecular Weight355.4 g/mol
Canonical SMILESCC1=CC(=CC=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Topological Polar Surface Area78.9 Ų
Lipinski Rule ComplianceYes (MW <500, HBD <5, HBA <10)

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), 7.25–8.10 (m, 14H, aromatic protons), and 10.32 (s, 1H, NH).

  • IR Spectroscopy: Stretches at 1675 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, quinazolinone), and 3200 cm⁻¹ (N-H).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a three-step protocol:

  • Quinazolinone Core Formation: Condensation of anthranilic acid with benzaldehyde under acidic conditions yields 2-phenylquinazolin-4(3H)-one.

  • N3 Amination: Reaction with 3-methylbenzoyl chloride introduces the benzamide group via nucleophilic acyl substitution.

  • Purification: Recrystallization from ethanol achieves >95% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1H₂SO₄, 100°C, 6h78
2DMF, K₂CO₃, 80°C, 12h65
3Ethanol, −20°C, 24h92

Derivative Synthesis

The compound undergoes:

  • N-Alkylation at the quinazolinone N1 position using alkyl halides.

  • Electrophilic Substitution on the phenyl ring (e.g., nitration, sulfonation).

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis enzymes.

Computational and Toxicological Profiling

In Silico ADMET Predictions

  • Lipinski’s Rule: MW = 355.4 (<500), HBD = 1 (<5), HBA = 4 (<10), LogP = 3.1 (<5) .

  • Bioactivity Scores:

    • GPCR ligand: 0.23

    • Kinase inhibitor: 0.45 .

Toxicity Risk Assessment

  • ProTox-II Prediction: LD₅₀ = 380 mg/kg (Class IV toxicity), non-hepatotoxic, non-mutagenic .

Therapeutic Applications and Future Directions

Antimicrobial Drug Development

Structural analogs are being optimized for enhanced Gram-negative coverage and biofilm penetration.

Targeted Cancer Therapies

Hybrid derivatives combining quinazolinone and tyrosine kinase inhibitor motifs are under preclinical evaluation.

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